

# ONC213 In Vitro Efficacy in Acute Myeloid Leukemia (AML): Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ONC213**

Cat. No.: **B13145634**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ONC213**, a small molecule inhibitor of  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ -KGDH), demonstrates significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML). By targeting a key enzyme in the TCA cycle, **ONC213** induces mitochondrial stress, suppresses oxidative phosphorylation, and ultimately leads to apoptotic cell death in AML cells, including leukemia stem cells.<sup>[1][2]</sup> This document provides detailed protocols for essential in vitro assays to evaluate the efficacy of **ONC213** in AML cell lines and primary patient samples.

## Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy with a poor prognosis, highlighting the urgent need for novel therapeutic strategies. The imipridone **ONC213** has emerged as a promising agent with a unique mechanism of action. **ONC213** inhibits  $\alpha$ -KGDH, leading to an accumulation of  $\alpha$ -ketoglutarate and the induction of an integrated stress response (ISR).<sup>[1][3]</sup> This response is characterized by the phosphorylation of eIF2 $\alpha$  and increased expression of ATF4, which in turn suppresses the translation of the anti-apoptotic protein Mcl-1, a key resistance factor in AML.<sup>[2][3]</sup> These cellular events culminate in mitochondrial dysfunction and apoptosis. This application note provides standardized protocols for assessing the in vitro activity of **ONC213** against AML cells.

## Data Presentation

**Table 1: In Vitro Cytotoxicity of ONC213 in AML Cell Lines**

| Cell Line | IC50 (nM) after 72h |
|-----------|---------------------|
| MV4-11    | 91.7                |
| OCI-AML3  | 156.0               |
| MOLM-13   | 213.0               |
| THP-1     | 350.0               |
| U937      | 425.0               |
| HL-60     | 512.0               |
| KG-1      | 580.0               |
| K562      | 626.0               |

Data represents the mean from three independent experiments. IC50 values were determined using an MTT assay following a 72-hour treatment with **ONC213**.[\[1\]](#)

**Table 2: In Vitro Cytotoxicity of ONC213 in Primary AML Patient Samples**

| Sample Type                 | Number of Samples (n) | IC50 Range (nM) after 72h | Median IC50 (nM) |
|-----------------------------|-----------------------|---------------------------|------------------|
| Primary AML Patient Samples | 48                    | 106.0 – 2173.0            | 374.2            |

Viability was assessed using an MTT assay after 72 hours of **ONC213** treatment.[\[1\]](#)

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of **ONC213** on AML cells by measuring mitochondrial reductase activity.

#### Materials:

- AML cell lines or primary cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **ONC213** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed AML cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well in 100  $\mu$ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Prepare serial dilutions of **ONC213** in culture medium from a stock solution.
- Add 100  $\mu$ L of the **ONC213** dilutions to the respective wells. Include a vehicle control (DMSO) and a medium-only blank.
- Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.<sup>[1]</sup>
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.

- Carefully aspirate the medium and add 150  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following **ONC213** treatment using flow cytometry.

### Materials:

- AML cells treated with **ONC213** or vehicle control
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

### Procedure:

- Treat AML cells with the desired concentrations of **ONC213** for 48 hours.<sup>[4]</sup>
- Harvest approximately  $1-5 \times 10^5$  cells by centrifugation at  $300 \times g$  for 5 minutes.
- Wash the cells twice with cold PBS and resuspend the pellet in 100  $\mu$ L of 1X Binding Buffer.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour. Unstained cells, Annexin V-FITC only, and PI only controls should be used for compensation and gating.

## Colony Formation Assay

This assay assesses the effect of **ONC213** on the self-renewal capacity of AML progenitor cells.

### Materials:

- Primary AML patient samples or AML cell lines
- MethoCult™ medium (e.g., H4434, STEMCELL Technologies)
- IMDM
- FBS
- **ONC213**
- 35 mm culture dishes

### Procedure:

- Treat primary AML cells with **ONC213** (e.g., 250 nM and 500 nM) or vehicle for 48 hours in liquid culture.[\[1\]](#)
- Wash the cells three times with PBS.[\[3\]](#)
- Resuspend the cells in IMDM + 2% FBS.
- Mix the cell suspension with MethoCult™ medium at a final plating concentration of  $1 \times 10^4$  to  $5 \times 10^4$  cells per 35 mm dish.
- Incubate the dishes for 10-14 days at 37°C in a humidified incubator with 5% CO<sub>2</sub>.[\[1\]\[3\]](#)
- Count colonies containing more than 50 cells using an inverted microscope.[\[3\]](#)

## Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after **ONC213** treatment.

**Materials:**

- AML cells treated with **ONC213** or vehicle control
- Cold 70% Ethanol
- PBS
- Propidium Iodide (PI) staining solution (50 µg/mL PI in 3.8 mM sodium citrate in PBS)[5]
- RNase A (100 µg/mL)[6]
- Flow cytometer

**Procedure:**

- Harvest approximately  $1 \times 10^6$  treated cells by centrifugation.
- Wash the cell pellet with PBS.
- Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate for at least 1 hour at 4°C.[5]
- Wash the fixed cells twice with PBS.
- Resuspend the cell pellet in 1 mL of PI staining solution containing 100 µg/mL RNase A.[6]
- Incubate for 30 minutes at 37°C in the dark.[6]
- Analyze the samples by flow cytometry.

## Mandatory Visualization

## ONC213 In Vitro AML Assay Workflow



## ONC213 Mechanism of Action in AML

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The imipridone ONC213 targets  $\alpha$ -ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ONC213: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Protocols [moorescancercenter.ucsd.edu]
- To cite this document: BenchChem. [ONC213 In Vitro Efficacy in Acute Myeloid Leukemia (AML): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13145634#onc213-in-vitro-assay-protocol-for-aml-cells>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)